molecular formula C9H17NO4 B1252024 Hyacinthacine B3

Hyacinthacine B3

Cat. No. B1252024
M. Wt: 203.24 g/mol
InChI Key: PIBHCJDPQRCONN-MVEQLIQHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hyacinthacine B3 is a natural product found in Muscari armeniacum and Scilla siberica with data available.

Scientific Research Applications

  • Synthesis and Structure Elucidation : A significant aspect of research on Hyacinthacine B3 involves its synthesis and structural determination. Pecchioli et al. (2017) demonstrated a route for synthesizing complex congeners of this class of alkaloids, including Hyacinthacine B4 and C5 epimers, through diastereoselective additions and selective functionalizations (Pecchioli et al., 2017). Similarly, Savaspun et al. (2014) achieved the total synthesis of Hyacinthacines B3, B4, B5, and other epimers, confirming their structures and configurations (Savaspun et al., 2014).

  • Biological Activity and Applications : The biological activity of Hyacinthacine B3 is another focal point. Asano et al. (2000) isolated several hyacinthacines from Muscari armeniacum, including Hyacinthacine B3, and described their inhibitory activities against various glycosidases (Asano et al., 2000). This property is particularly significant for potential therapeutic applications in diseases like diabetes.

  • Glycosidase Inhibition and Therapeutic Potential : The glycosidase inhibitory activity of Hyacinthacine B3 and related compounds is a major area of research due to its potential therapeutic implications. Carroll et al. (2019) discussed the glycosidase inhibitory activity of Hyacinthacine C-type alkaloids, suggesting their potential as leads for treating diseases like type II diabetes (Carroll & Pyne, 2019).

properties

Product Name

Hyacinthacine B3

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

(1S,2R,3R,5R,7R,8R)-3-(hydroxymethyl)-5-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol

InChI

InChI=1S/C9H17NO4/c1-4-2-6(12)7-9(14)8(13)5(3-11)10(4)7/h4-9,11-14H,2-3H2,1H3/t4-,5-,6-,7-,8-,9+/m1/s1

InChI Key

PIBHCJDPQRCONN-MVEQLIQHSA-N

Isomeric SMILES

C[C@@H]1C[C@H]([C@H]2N1[C@@H]([C@H]([C@H]2O)O)CO)O

Canonical SMILES

CC1CC(C2N1C(C(C2O)O)CO)O

synonyms

hyacinthacine B3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hyacinthacine B3
Reactant of Route 2
Hyacinthacine B3
Reactant of Route 3
Hyacinthacine B3
Reactant of Route 4
Hyacinthacine B3
Reactant of Route 5
Hyacinthacine B3
Reactant of Route 6
Hyacinthacine B3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.